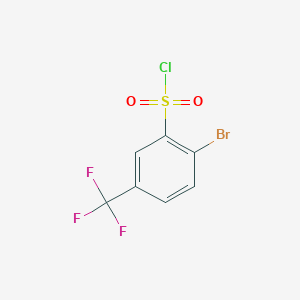

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIFOAHDKKGDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381032 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176225-08-4 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 176225-08-4). As a key trifluoromethyl- and bromo-functionalized aromatic sulfonyl chloride, this reagent is a valuable building block in medicinal chemistry and materials science. Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other derivatives. This document consolidates essential data for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and characterization to ensure safe and effective application in experimental workflows.

Chemical Identity and Structure

This compound is an organohalogen compound featuring a benzene ring substituted with bromo, trifluoromethyl, and chlorosulfonyl groups. These functional groups impart specific reactivity and physical properties crucial for its role in chemical synthesis.

| Identifier | Value | Source |

| CAS Number | 176225-08-4 | [1][2] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [1][2][3] |

| Linear Formula | BrC₆H₃(CF₃)SO₂Cl | |

| Molecular Weight | 323.51 g/mol | [1][2] |

| InChI Key | CBIFOAHDKKGDAC-UHFFFAOYSA-N | [3] |

| SMILES String | FC(F)(F)c1ccc(Br)c(c1)S(Cl)(=O)=O | |

| Synonyms | 4-Bromo-3-(chlorosulphonyl)benzotrifluoride, 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride | [2][4] |

Physicochemical Properties

The physical properties of this compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. The high boiling point and density are characteristic of a halogenated aromatic compound of its molecular weight. Its sensitivity to moisture is a key handling consideration, as the sulfonyl chloride group can hydrolyze to the corresponding sulfonic acid.

| Property | Value | Conditions | Source |

| Physical Form | Fused / liquid solid, Pale lemon color | Ambient | [2] |

| Boiling Point | 230-231 °C | at 760 mmHg (lit.) | [2] |

| Density | 1.854 g/mL | at 25 °C (lit.) | [2] |

| Refractive Index | >1.5290 | at 20 °C | [2] |

| Flash Point | >230 °F (>110 °C) | [2] | |

| Moisture Sensitivity | Moisture Sensitive | [2] |

Reactivity and Synthetic Applications

The primary site of reactivity is the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Core Reactivity: Sulfonamide Formation

The most common application for this reagent is the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in drug discovery, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents. The bromine and trifluoromethyl substituents allow for further synthetic modifications, such as cross-coupling reactions at the bromine site.

Caption: Reaction scheme for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Causality: This protocol employs an organic base (triethylamine) to neutralize the HCl byproduct generated during the reaction. The use of an anhydrous solvent like dichloromethane (DCM) is critical to prevent the competing hydrolysis of the sulfonyl chloride starting material. The reaction is typically run at 0 °C initially to control the exothermic nature of the nucleophilic attack and then allowed to warm to ensure completion.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

Safety, Handling, and Storage

Due to its corrosive nature and reactivity, proper handling and storage procedures are mandatory. The compound causes severe skin burns and eye damage. It is also moisture-sensitive, which necessitates storage in a dry environment.

GHS Hazard Information

| Hazard Class | Code | Description | Source |

| Skin Corrosion | 1B | Causes severe skin burns and eye damage | |

| Eye Damage | 1 | Causes serious eye damage | |

| Signal Word | Danger | ||

| Pictogram | GHS05 (Corrosion) |

Safe Handling Workflow

Adherence to a strict workflow is essential to minimize exposure and ensure experimental integrity.

Caption: Recommended workflow for safe handling.

Storage and Stability

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2][5] The recommended storage class is 8A for combustible, corrosive hazardous materials.

-

Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[5] Keep away from water and moisture to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Always use faceshields, goggles, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK EN14387 filter).

Conclusion

This compound is a potent and versatile chemical reagent with well-defined physical properties. Its high reactivity, driven by the electrophilic sulfonyl chloride group, makes it an indispensable tool for synthesizing complex molecules, particularly sulfonamides for pharmaceutical research. Understanding its physicochemical characteristics—especially its moisture sensitivity and corrosiveness—is paramount for its safe and successful use in the laboratory. The data and protocols outlined in this guide provide the necessary foundation for researchers to confidently incorporate this valuable building block into their synthetic strategies.

References

- XiXisys. (2025). GHS 11 (Rev.11) SDS for CAS: 176225-08-4.

- PubChem. (n.d.). 2-Bromo-5-fluorobenzene-1-sulfonyl chloride.

- Xixisys. (n.d.). 2-BROMO-5-(TRIFLUOROMETHYL)BENZENE SULFONAMIDE Safety Data Sheets.

- PubChemLite. (n.d.). 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 176225-08-4 [amp.chemicalbook.com]

- 3. PubChemLite - 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride (C7H3BrClF3O2S) [pubchemlite.lcsb.uni.lu]

- 4. Benzenesulfonyl chloride, 2-bromo-5-(trifluoromethyl)- [cymitquimica.com]

- 5. synquestlabs.com [synquestlabs.com]

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride CAS number 176225-08-4

An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 176225-08-4), a versatile and highly functionalized building block for organic synthesis. The molecule's unique trifunctional nature—possessing a reactive sulfonyl chloride, a synthetically adaptable aryl bromide, and an electronically significant trifluoromethyl group—makes it an invaluable intermediate in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines key synthetic transformations, provides validated experimental protocols, and summarizes critical safety and handling information. The narrative emphasizes the causality behind its reactivity and applications, offering field-proven insights for professionals in drug discovery and development.

Introduction: A Trifunctional Synthetic Linchpin

This compound is a substituted aromatic compound distinguished by three key functional groups. The strategic placement of these groups on the benzene ring offers orthogonal reactivity, allowing for sequential and controlled chemical modifications.

-

The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, primarily used for the synthesis of sulfonamides, a cornerstone moiety in a vast number of approved pharmaceuticals.

-

The trifluoromethyl (-CF₃) group is a critical substituent in modern drug design. Its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity are frequently exploited to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates[1][2][3].

-

The aryl bromide (-Br) serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

This guide explores the synergy of these functionalities, positioning this compound as a high-value intermediate for accessing novel chemical matter.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are essential for its proper handling, reaction setup, and purification. Quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 176225-08-4 | [4][5][6][7] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [4][5][8] |

| Molecular Weight | 323.51 g/mol | [4][5] |

| Appearance | Pale lemon fused/liquid solid | [7] |

| Boiling Point | 230-231 °C (lit.) | [4][7] |

| Density | 1.854 g/mL at 25 °C (lit.) | [4][7] |

| Refractive Index (n20/D) | >1.5290 (lit.) | [4][7] |

| SMILES String | FC(F)(F)c1ccc(Br)c(c1)S(Cl)(=O)=O | [4][8] |

| InChI Key | CBIFOAHDKKGDAC-UHFFFAOYSA-N | [4][8] |

Synthesis and Reactivity Profile

While multiple proprietary routes exist, the synthesis of aryl sulfonyl chlorides often follows established pathways. One plausible approach involves the diazotization of a corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide and chloride sources.

Caption: Plausible synthetic route to the title compound.

Core Reactivity: Sulfonamide Synthesis

The most prominent reaction of this compound is its condensation with primary or secondary amines to form sulfonamides[9]. This reaction is fundamental in medicinal chemistry. The causality for this reaction lies in the highly electrophilic sulfur atom of the sulfonyl chloride, which is readily attacked by the nucleophilic amine. A tertiary amine base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis of sulfonamides.

Field-Proven Experimental Protocol: General Sulfonamide Synthesis

This protocol is a representative methodology. Researchers should optimize conditions for their specific amine substrate.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, ~0.1 M concentration).

-

Addition: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.05 eq.) in the same solvent dropwise over 15-20 minutes. The slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the mixture with the solvent and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired sulfonamide[10].

Orthogonal Reactivity: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety provides a second, distinct reactive site. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 2-position, dramatically increasing molecular complexity. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions involving the sulfonyl chloride group.

Caption: Key components of a Suzuki cross-coupling reaction.

This dual reactivity is a powerful tool. A researcher can first perform a Suzuki coupling on the aryl bromide and subsequently react the sulfonyl chloride group to form a sulfonamide, or vice versa, depending on the desired final product and the compatibility of the functional groups.

Applications in Drug Discovery

The trifluoromethyl group is present in numerous FDA-approved drugs, including fluoxetine, celecoxib, and doravirine[2][3]. It is used to block metabolic oxidation, increase binding affinity through favorable interactions, and modulate pKa[1][3]. This compound is an ideal starting material for incorporating the valuable trifluoromethyl-substituted phenylsulfonamide scaffold into new chemical entities. Its synthetic utility allows for the rapid generation of libraries of diverse compounds for screening in drug discovery programs.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure personnel safety and maintain chemical integrity.

Hazard Identification:

-

GHS Pictogram: GHS05 (Corrosion)[4].

-

Signal Word: Danger[4].

-

Hazard Statements: H314 - Causes severe skin burns and eye damage[4]. The compound is also a lachrymator and may cause respiratory irritation[11].

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[11][12]. Emergency eye wash fountains and safety showers should be readily accessible[11].

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[4][11].

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact[12].

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator with a type ABEK (EN14387) filter or equivalent[4].

Storage:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[11][12][13].

-

Incompatibilities: Keep away from water, moisture, strong bases, alcohols, and strong oxidizing agents, as it reacts exothermically and hydrolyzes to form corrosive acids[11][12][14]. The compound is moisture-sensitive; storage under an inert gas is recommended[7][11].

-

Storage Class: 8A - Combustible corrosive hazardous materials[4].

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a physician immediately[11].

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately[11].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist[4].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician[13].

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated synthetic platform. Its well-defined reactive sites allow for a predictable and powerful approach to building complex molecules. The combination of a stable, bio-enhancing trifluoromethyl group with two of the most fundamental functional groups in modern organic synthesis—the sulfonyl chloride and the aryl bromide—ensures its continued and expanding role in the development of new pharmaceuticals and advanced materials. Understanding its properties, reactivity, and handling requirements is key to unlocking its full synthetic potential.

References

- This compound 97 176225-08-4. Sigma-Aldrich.

- 2-BROMO-5-(TRIFLUOROMETHYL)

- Sulfuryl chloride. Sciencemadness Wiki.

- SULPHURYL CHLORIDE. SD Fine-Chem.

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.

- This compound | CAS 176225-08-4. Santa Cruz Biotechnology.

- SAFETY D

- SAFETY D

- 2-Bromo-4-(trifluoromethyl)

- Synthesis of sulfonyl chloride substr

- 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride (C7H3BrClF3O2S). PubChem.

- Synthesis of sulfonamides.

- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.

- The Synthesis of Functionalised Sulfonamides. UCL Discovery.

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.

- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.

- Palladium-catalyzed cross-coupling reactions.

- Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature.

- CAS NO. 176225-08-4 | 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride. Arctom.

- This compound CAS#: 176225-08-4. ChemicalBook.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Preparation of sulfonamides

- The Trifluoromethyl Group's Impact: Exploring 2-Bromo-5-(trifluoromethyl)benzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97 176225-08-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound CAS#: 176225-08-4 [amp.chemicalbook.com]

- 8. PubChemLite - 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride (C7H3BrClF3O2S) [pubchemlite.lcsb.uni.lu]

- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride molecular weight

An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth context, field-proven insights into its application, and robust protocols for its use and analysis.

Core Molecular Profile and Physicochemical Properties

This compound is a highly functionalized aromatic building block. Its utility in chemical synthesis, particularly in the construction of pharmaceutical intermediates, stems from the unique interplay of its three key functional groups: the sulfonyl chloride, the bromine atom, and the trifluoromethyl group.

The molecular weight of this compound is 323.51 g/mol .[1][2] This value is fundamental for all stoichiometric calculations in reaction planning. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 323.51 g/mol | [1][2] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [1][2] |

| CAS Number | 176225-08-4 | [1][3] |

| Appearance | White to cream crystalline solid or liquid | [3][4][5] |

| Boiling Point | 230-231 °C (lit.) | [1][3] |

| Density | 1.854 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | >1.5290 (lit.) | [1][3] |

| Sensitivity | Moisture Sensitive | [3][6] |

The trifluoromethyl group significantly influences the electronic properties of the benzene ring, acting as a strong electron-withdrawing group. This deactivates the ring towards electrophilic substitution but is a key feature for modulating the pharmacokinetic properties of derivative molecules, often enhancing metabolic stability and lipophilicity.[7] The sulfonyl chloride is a reactive handle for nucleophilic substitution, while the bromine atom provides a site for subsequent cross-coupling reactions.

Synthesis Pathway: A Validated Approach

The synthesis of substituted benzenesulfonyl chlorides often proceeds from the corresponding aniline derivative. A reliable and scalable method involves a diazotization reaction followed by a copper-catalyzed chlorosulfonation. This approach ensures high regioselectivity, which is critical for complex molecule synthesis.

Causality of Experimental Choices:

-

Diazotization: Starting with 2-bromo-5-(trifluoromethyl)aniline, diazotization with sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C) is critical to form the diazonium salt. Low temperatures are essential to prevent the premature decomposition of the unstable diazonium intermediate.

-

Chlorosulfonation: The subsequent reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst efficiently converts the diazonium salt to the desired sulfonyl chloride. Acetic acid is a common solvent as it effectively dissolves the reactants and intermediates.

Experimental Protocol: Synthesis

-

Diazonium Salt Formation:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Chlorosulfonation:

-

In a separate, well-ventilated fume hood, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with copper(I) chloride.

-

Cool this solution to 5-10 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into a large volume of ice water. The product will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent like hexane can be performed for further purification.[8]

-

Synthesis Workflow Diagram

Caption: A validated workflow for the synthesis of the title compound.

Application in Medicinal Chemistry and Drug Discovery

The title compound is not typically a final drug product but rather a crucial intermediate or building block. Its structure is designed for diversification, allowing chemists to rapidly generate libraries of novel compounds for biological screening.[]

The Trifecta of Functionality:

-

Sulfonamide Formation: The primary application is the reaction of the sulfonyl chloride with primary or secondary amines to form stable sulfonamides. The sulfonamide functional group is a key pharmacophore in numerous approved drugs.

-

Metabolic Blocking: The trifluoromethyl group is a bioisostere of a methyl group but is metabolically much more stable. Its inclusion can block oxidative metabolism at that position, increasing the drug's half-life.[10]

-

Orthogonal Chemistry Handle: The bromine atom serves as a versatile handle for post-sulfonamidation modifications, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, profoundly altering the steric and electronic properties of the final molecule.

Medicinal Chemistry Application Workflow

Caption: Strategy for using the title compound in drug discovery.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount before its use in synthesis. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

Causality of Method Selection:

-

High-Performance Liquid Chromatography (HPLC): Ideal for determining purity. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective for separating the target compound from potential impurities. UV detection is suitable due to the aromatic nature of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive structural confirmation. The compound is sufficiently volatile for GC analysis.[11] The mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, confirming its identity and mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for unambiguous structure elucidation, confirming the connectivity and environment of all atoms in the molecule.

Experimental Protocol: Purity Analysis by RP-HPLC

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

-

Instrumentation and Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak corresponding to the main compound and calculate the purity as a percentage of the total peak area.

Analytical Workflow Diagram

Caption: A comprehensive QC workflow for analytical validation.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[1][6]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Eye Damage 1 | GHS05 | Danger | H318: Causes serious eye damage |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. All handling of the solid or its solutions should be done inside a certified chemical fume hood.[1][13]

-

Handling: This compound is moisture-sensitive.[3] Contact with water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive HCl gas. Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid creating dust.

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[13] It should be stored away from incompatible materials such as strong bases, oxidizing agents, and water.[6]

-

Spill & Disposal: In case of a spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not use water. Dispose of waste in accordance with local, state, and federal regulations.[4]

References

- 2-BROMO-5-(TRIFLUOROMETHYL)

- 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. PubChem. [Link]

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- This compound. Aladdin. [Link]

- 2-Bromo-5-fluorobenzotrifluoride. PubChem. [Link]

- Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Royal Society of Chemistry. [Link]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

Sources

- 1. This compound 97 176225-08-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 176225-08-4 [amp.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Benzenesulfonyl chloride, 2-bromo-5-(trifluoromethyl)- [cymitquimica.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. echemi.com [echemi.com]

A Technical Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride: Structure, Reactivity, and Synthetic Utility

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, a key building block in modern synthetic and medicinal chemistry. We will dissect its molecular structure to understand the distinct roles of its three primary functional moieties: the benzenesulfonyl chloride, the trifluoromethyl group, and the bromo substituent. This document explores the compound's physicochemical properties, characteristic reactions, and strategic applications in drug discovery and complex molecule synthesis. By explaining the causality behind its reactivity and providing validated protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Compound Identification and Physicochemical Properties

This compound, identified by CAS Number 176225-08-4, is a highly functionalized aromatic compound.[1] Its utility stems from the orthogonal reactivity of its distinct chemical motifs, which can be addressed selectively under different reaction conditions. The key physical and chemical properties are summarized below for quick reference.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 176225-08-4 | [1] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [1][2] |

| Molecular Weight | 323.51 g/mol | [2] |

| Appearance | White to pale lemon solid/liquid | [2][3] |

| Boiling Point | 230-231 °C (lit.) | [2] |

| Density | 1.854 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D > 1.5290 (lit.) | [2] |

| SMILES | FC(F)(F)c1ccc(Br)c(c1)S(Cl)(=O)=O |

| InChI Key | CBIFOAHDKKGDAC-UHFFFAOYSA-N |[4] |

The compound is noted to be sensitive to moisture due to the reactivity of the sulfonyl chloride group, which can hydrolyze to the corresponding sulfonic acid.[2][3] Proper handling and storage are therefore critical.

In-Depth Structural and Substructure Analysis

The synthetic power of this compound lies in its trifunctional nature. The benzene ring is substituted with three distinct groups, each offering a unique avenue for chemical modification.

The Benzenesulfonyl Chloride Moiety: The Reactive Electrophile

The sulfonyl chloride (-SO₂Cl) group is a potent electrophile and the primary site for nucleophilic attack.[5] This reactivity is fundamental to its role in constructing sulfonamides and sulfonate esters.

-

Causality of Reactivity: The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles like amines (R-NH₂) and alcohols (R-OH).

-

Application in Drug Development: The formation of sulfonamides is a cornerstone of medicinal chemistry, featured in antibiotics (sulfa drugs), diuretics, and anticonvulsants. The reaction with an amine is the basis of the classical Hinsberg test.[5] This moiety allows for the straightforward linkage of the core scaffold to other parts of a target drug molecule.

The Trifluoromethyl (CF₃) Group: The Metabolic Shield

The trifluoromethyl (-CF₃) group is a privileged substituent in modern pharmaceuticals.[6][7] Its incorporation is a deliberate strategy to enhance drug-like properties.

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance bioavailability.[8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond (often on an aromatic ring) with a C-CF₃ bond effectively blocks oxidative metabolism by cytochrome P450 enzymes at that position, increasing the drug's half-life.[8]

-

Electronic Influence: As a powerful electron-withdrawing group, it modulates the pKa of nearby functional groups and can influence binding affinity to biological targets.[8]

The Bromo (Br) Group: The Cross-Coupling Handle

The bromine atom at the 2-position is far more than an inert substituent; it is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation.

-

Gateway to Complexity: The bromo group is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.

-

Strategic Importance: This allows for the late-stage functionalization of the molecule. A researcher can first perform reactions at the sulfonyl chloride group and then use the bromo position to introduce entirely new, complex fragments, dramatically expanding molecular diversity from a single starting material.

Synthesis and Experimental Protocol

The synthesis of substituted benzenesulfonyl chlorides often proceeds from the corresponding aniline derivative. A common and effective method involves a diazotization reaction followed by a copper-catalyzed chlorosulfonation, a variation of the Sandmeyer reaction.[9]

General Synthetic Workflow

Step-by-Step Laboratory Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[9][10] Causality: All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as the reagents are corrosive and the intermediate can be unstable.

-

Diazotization (Self-Validating System):

-

a. To a stirred solution of concentrated hydrochloric acid and water, add 2-bromo-5-(trifluoromethyl)aniline (1.0 eq). Stir until a slurry of the hydrochloride salt forms.

-

b. Cool the mixture to 0-5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the diazonium salt intermediate.

-

c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry, ensuring the temperature never exceeds 5 °C.

-

d. The completion of diazotization can be validated by testing a drop of the reaction mixture with potassium iodide-starch paper; a persistent blue-black color indicates the presence of excess nitrous acid and thus complete consumption of the aniline.

-

-

Chlorosulfonation:

-

a. In a separate flask, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid, saturated to the point of forming a stable solution.

-

b. Add a catalytic amount of copper(II) chloride (approx. 0.1 eq).

-

c. Slowly add the cold diazonium salt solution from Step 1 to the SO₂/acetic acid mixture. Vigorous nitrogen gas evolution will be observed. Causality: The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the -SO₂Cl group.

-

d. Allow the reaction to stir at room temperature until gas evolution ceases, indicating the reaction is complete.

-

-

Workup and Purification:

-

a. Carefully pour the reaction mixture into a larger beaker containing ice water. The product will often precipitate as an oil or solid.

-

b. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

c. Wash the combined organic layers with water and then a saturated sodium bicarbonate solution to neutralize any remaining acids. Causality: This step is crucial to remove acidic impurities that could degrade the product.

-

d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

e. Further purification can be achieved via vacuum distillation or column chromatography if necessary.

-

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[11] The primary hazards are related to its corrosive nature.[3][12]

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |

|---|

|

| GHS05 | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | | | | | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] | | | | | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | | | | | P310: Immediately call a POISON CENTER or doctor/physician.[3] |-

Handling: Use only in a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][13] Recommended storage temperature is often 2-8 °C.[14] Keep away from water and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a powerful and versatile reagent for advanced organic synthesis. Its value is derived from the distinct and orthogonally addressable reactivity of its three key substructures. The sulfonyl chloride provides a reliable electrophilic site for constructing sulfonamides, the trifluoromethyl group imparts desirable metabolic stability and physicochemical properties for drug design, and the bromo group serves as a crucial handle for building molecular complexity via cross-coupling chemistry. A thorough understanding of this structural interplay, combined with safe and validated handling protocols, enables researchers to fully exploit its synthetic potential in the development of novel pharmaceuticals and complex organic materials.

References

- PubChemLite. 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride. [Link]

- PubChem. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. [Link]

- Wikipedia. Benzenesulfonyl chloride. [Link]

- PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]

- Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

- Capot Chemical. Specifications of 2-bromo-5-(trifluoromethyl)benzene sulfonyl chloride. [Link]

- XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]

- PubChem. 2-Bromo-5-fluorobenzotrifluoride. [Link]

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- Green Chemistry (RSC Publishing).

- Processes (MDPI). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Google Patents. CN103739525A - Preparation method of substituted benzene sulfonyl chloride.

- Pharmaceuticals (MDPI).

- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

- Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 176225-08-4 [amp.chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. PubChemLite - 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride (C7H3BrClF3O2S) [pubchemlite.lcsb.uni.lu]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. This compound | 176225-08-4 [sigmaaldrich.cn]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary focus of this document is the elucidation of a robust and reproducible synthesis route, grounded in the principles of the Sandmeyer reaction. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. Furthermore, we will explore alternative approaches and provide insights into the purification and characterization of the final product.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, primarily owing to the presence of three key functional groups: a sulfonyl chloride, a bromine atom, and a trifluoromethyl group. The sulfonyl chloride moiety serves as a versatile handle for the introduction of sulfonamide functionalities, a common feature in many biologically active molecules. The bromine atom provides a site for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. The trifluoromethyl group is a well-known bioisostere for a methyl group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.

Given its utility, a reliable and scalable synthesis of this intermediate is of paramount importance for researchers in medicinal chemistry and process development.

The Primary Synthetic Pathway: A Modified Sandmeyer Reaction

The most established and efficient method for the preparation of this compound is a modification of the classic Sandmeyer reaction.[1] This multi-step process begins with the readily available starting material, 2-Bromo-5-(trifluoromethyl)aniline. The core of this pathway involves two key transformations:

-

Diazotization: The conversion of the primary aromatic amine group of 2-Bromo-5-(trifluoromethyl)aniline into a diazonium salt.

-

Sulfonylchlorination: The copper-catalyzed reaction of the in-situ generated diazonium salt with a source of sulfur dioxide, followed by chlorination to yield the desired sulfonyl chloride.

This approach offers excellent regioselectivity, as the position of the sulfonyl chloride group is dictated by the location of the amino group on the starting aniline.

Mechanistic Insights

The overall transformation can be broken down into two main stages, each with its own mechanistic intricacies.

Stage 1: Diazotization

The diazotization of 2-Bromo-5-(trifluoromethyl)aniline is typically carried out in a strong acidic medium (e.g., hydrochloric acid) with sodium nitrite. The key steps are as follows:

-

Formation of Nitrous Acid: In the acidic solution, sodium nitrite is protonated to form nitrous acid (HNO₂).

-

Formation of the Nitrosating Agent: Nitrous acid is further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the nitrosonium ion.

-

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.

Maintaining a low temperature (typically 0-5 °C) is crucial during this stage to prevent the premature decomposition of the diazonium salt.

Stage 2: Copper-Catalyzed Sulfonylchlorination

The subsequent reaction of the diazonium salt with sulfur dioxide and a chloride source is a radical-nucleophilic aromatic substitution process catalyzed by copper(I) salts.[2]

-

Single Electron Transfer (SET): Copper(I) chloride donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Radical Addition: The aryl radical adds to sulfur dioxide, forming an arylsulfonyl radical.

-

Oxidation and Chlorination: The arylsulfonyl radical is then oxidized by copper(II) chloride (formed in the initial SET step) to an arylsulfonyl cation, which is subsequently trapped by a chloride ion to yield the final this compound. The copper(I) catalyst is regenerated in this step.

The use of a copper catalyst is essential for the efficiency of this transformation.

Visualizing the Pathway

The following diagrams illustrate the chemical structures and the overall reaction workflow.

Caption: Overall synthesis scheme.

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl sulfonyl chlorides.[2]

Materials and Reagents:

-

2-Bromo-5-(trifluoromethyl)aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 4.0 eq)

-

Sodium Nitrite (1.05-1.1 eq)

-

Glacial Acetic Acid

-

Sulfur Dioxide (gas)

-

Copper(I) Chloride (catalytic amount, e.g., 0.1 eq)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Deionized Water

-

Ice

Procedure:

Part A: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq).

-

To the aniline, add a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water. Stir vigorously to form a fine slurry of the aniline hydrochloride salt.

-

Cool the slurry to between -5 °C and 0 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05-1.1 eq) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, continue to stir the resulting diazonium salt slurry at 0-5 °C for an additional 30 minutes.

Part B: Sandmeyer Reaction and Work-up

-

In a separate, larger reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through the acid at room temperature.

-

To this solution, add a catalytic amount of copper(I) chloride (0.1 eq).

-

Cool the sulfur dioxide solution to 10-15 °C.

-

Slowly, and in portions, add the cold diazonium salt slurry from Part A to the sulfur dioxide solution. Be cautious, as this step is exothermic and involves the evolution of nitrogen gas. Maintain the reaction temperature below 30 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture onto a large amount of crushed ice and water with stirring.

-

The crude product may precipitate as a solid or an oil. Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part C: Purification

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The choice of purification method will depend on the scale of the reaction and the nature of any impurities.

Data Presentation and Characterization

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | 230-231 °C (lit.) |

| Density | 1.854 g/mL at 25 °C (lit.) |

| Molecular Weight | 323.51 g/mol |

| CAS Number | 176225-08-4 |

| Typical Yield | 60-80% (based on analogous reactions) |

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the aromatic proton substitution pattern.

-

¹³C NMR: To identify all carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.

-

FT-IR: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group (typically around 1380 and 1180 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Causality Behind Experimental Choices and Field-Proven Insights

-

Choice of Acid in Diazotization: Hydrochloric acid is commonly used as it provides both the acidic medium and the chloride counter-ion for the diazonium salt.

-

Temperature Control: Strict temperature control during diazotization is paramount to prevent the decomposition of the unstable diazonium salt, which can lead to the formation of phenolic byproducts and reduced yields.

-

Use of a Copper(I) Catalyst: Copper(I) salts are essential for the Sandmeyer reaction. The single electron transfer from Cu(I) to the diazonium salt is a key step in initiating the radical mechanism.

-

Sulfur Dioxide Source: While bubbling SO₂ gas is the traditional method, modern approaches sometimes utilize SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) for improved safety and handling, especially on a larger scale.[3]

-

Aqueous Work-up: The washing steps with sodium bicarbonate are crucial to remove any residual acids from the reaction mixture, which could otherwise promote the hydrolysis of the sulfonyl chloride product.

Alternative Synthetic Routes

While the Sandmeyer reaction is the most common approach, other methods for the synthesis of aryl sulfonyl chlorides exist, though they may be less suitable for this specific target molecule:

-

Direct Chlorosulfonation: This involves the reaction of an aromatic compound with chlorosulfonic acid. However, for 1-bromo-4-(trifluoromethyl)benzene, this electrophilic aromatic substitution would likely lead to a mixture of regioisomers, with the sulfonyl chloride group directing to positions ortho and para to the activating trifluoromethyl group, making it an undesirable method for obtaining the desired 2-bromo isomer.

-

Oxidation of Thiols or Disulfides: If the corresponding thiol or disulfide were available, it could be oxidized to the sulfonyl chloride. However, the synthesis of the thiol precursor would likely be more complex than the Sandmeyer route.

Conclusion

The synthesis of this compound via a modified Sandmeyer reaction is a robust and reliable method that provides good yields and high regioselectivity. Careful control of reaction parameters, particularly temperature, is essential for a successful outcome. This in-depth guide provides the necessary theoretical background and practical instructions for researchers to confidently synthesize this important chemical intermediate for applications in drug discovery and development.

References

- Meerwein, H.; Dittmar, G.; Göllner, R.; Hafner, K.; Mensch, F.; Steinfort, O. Über die Direkte Einführung von Sulfonsäure- und Sulfinsäure-Gruppen in aromatische Kerne. Chem. Ber.1957, 90 (6), 841–852.

- Hoffman, R. V. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Org. Synth.1981, 60, 121.

- Pincekova, L.; Merot, A.; Schäfer, G.; Willis, M. C. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Org. Lett.2024, 26 (29), 5951–5955. [Link]

- Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40 (2), 251–277.

- Gallou, F.; et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org. Process Res. Dev.2007, 11 (3), 459–464. [Link]

- CN112939818A - Synthetic method of 2-(2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride.

- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

- Baxendale, I. R.; et al. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Org. Biomol. Chem.2012, 10, 4595-4624. [Link]

Sources

- 1. CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride: An In-depth Technical Guide on its Electrophilicity

<_Step_2>

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its utility stems from the highly electrophilic nature of the sulfur atom, which is significantly enhanced by the electronic properties of the substituents on the benzene ring. This guide provides a comprehensive analysis of the factors governing the electrophilicity of this compound, supported by theoretical principles, comparative data, and practical experimental protocols. We will explore the interplay of inductive and resonance effects, the quantitative impact of its substituents through Hammett constants, and the implications for its reactivity in key synthetic transformations such as sulfonamide formation. This document is intended to serve as a technical resource for scientists leveraging this versatile building block in their research and development endeavors.

Introduction: The Sulfonyl Chloride Functional Group in Drug Discovery

Sulfonyl chlorides are a cornerstone class of reagents in medicinal chemistry, primarily serving as precursors for the synthesis of sulfonamides. The sulfonamide functional group is a bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[1] This has made it a privileged motif in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2][3]

The reactivity of a sulfonyl chloride is defined by the electrophilicity of its sulfur atom. This electrophilicity is not static; it is finely tuned by the electronic nature of the substituents attached to the scaffold.[4][5] Electron-withdrawing groups (EWGs) enhance the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[5] this compound is a prime example of a highly activated sulfonyl chloride, featuring two potent electron-withdrawing groups that significantly enhance its reactivity.

Deconstructing the Electrophilicity: A Molecular-Level Analysis

The heightened electrophilicity of this compound is a direct consequence of the synergistic electronic effects of its substituents: the sulfonyl chloride group itself, the trifluoromethyl group, and the bromine atom.

The Intrinsic Electrophilicity of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) functional group is inherently electrophilic. The central sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which pull electron density away from the sulfur.[4] This creates a significant partial positive charge on the sulfur atom, rendering it a prime target for nucleophiles.

The Powerful Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups used in medicinal chemistry.[6] Its influence is primarily exerted through a strong negative inductive effect (-I).[7][8] The high electronegativity of the three fluorine atoms pulls electron density through the sigma bonds of the benzene ring, and consequently, away from the sulfonyl chloride group. This inductive withdrawal significantly depletes the electron density at the sulfur atom, making it a "harder" and more reactive electrophile.[4]

Unlike many other substituents, the trifluoromethyl group does not participate in resonance donation.[9] This is a crucial point, as it means its electron-withdrawing nature is unambiguous and powerful, contributing to enhanced reactivity.[5]

The Dual Role of the Bromine Atom

The bromine atom, like other halogens, exhibits a dual electronic nature:

-

Inductive Effect (-I): Due to its electronegativity, bromine withdraws electron density through the sigma bond framework.[7][10] This effect, while less potent than that of the trifluoromethyl group, further contributes to the overall electron-deficient nature of the aromatic ring and the electrophilicity of the sulfur center.

-

Resonance Effect (+M): Bromine possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance. However, for halogens, the inductive effect is generally considered to be stronger and more influential on reactivity than the resonance effect.

The net effect of these substituents is a significant polarization of the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[11] It relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ).[11]

The σ value is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The position of the substituent (meta or para) is also critical, as it determines the extent to which resonance effects can operate.[12]

| Substituent | σ_meta | σ_para |

| -CF₃ | +0.43 | +0.54 |

| -Br | +0.39 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from various Hammett constant tables.[11][13]

As shown in the table, both the trifluoromethyl and bromo substituents have positive Hammett constants, confirming their electron-withdrawing nature. The para-trifluoromethyl group has a particularly large positive value, indicating its strong capacity to withdraw electron density, which directly translates to a higher electrophilicity of the sulfonyl chloride. For comparison, the nitro group, another powerful EWG, has even higher σ values.[11]

Computational Insights: LUMO and Electrophilic Reactivity

Frontier Molecular Orbital (FMO) theory provides a powerful computational lens through which to understand chemical reactivity. For an electrophile, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key descriptor of its reactivity.[14] A lower LUMO energy indicates a greater willingness to accept electrons from a nucleophile, corresponding to higher electrophilicity.[14][15]

Computational studies on substituted benzenesulfonyl chlorides would reveal that the introduction of electron-withdrawing groups like -Br and -CF₃ lowers the LUMO energy of the molecule. This lowered LUMO energy correlates with a smaller energy gap between the electrophile's LUMO and the nucleophile's Highest Occupied Molecular Orbital (HOMO), facilitating a more rapid reaction.[14] Furthermore, the distribution of the LUMO lobe is predominantly centered on the sulfur atom of the sulfonyl chloride group, visually confirming it as the primary site of nucleophilic attack.[16]

Experimental Protocols: Harnessing the Electrophilicity of this compound

The enhanced electrophilicity of this compound allows for efficient reactions under mild conditions. A primary application is the synthesis of sulfonamides via reaction with primary or secondary amines.[2]

General Protocol for Sulfonamide Synthesis

This protocol describes a standard laboratory procedure for the synthesis of an N-substituted sulfonamide using this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Amine Solubilization: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution. The base is crucial to neutralize the HCl generated during the reaction.[2]

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The high reactivity of the sulfonyl chloride often leads to shorter reaction times compared to less activated analogues. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfonamide.[2]

Self-Validation and Characterization:

The synthesized sulfonamide should be characterized using standard analytical techniques to confirm its identity and purity:[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic signals for the aromatic protons and the atoms of the amine moiety.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[2]

Synthesis of this compound

While commercially available, understanding the synthesis of this reagent provides valuable context. A common laboratory-scale approach involves a Sandmeyer-type reaction from the corresponding aniline.

Procedure Outline:

-

Diazotization: 3-Bromo-4-aminobenzotrifluoride is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, with a copper(I) chloride catalyst, to yield the desired sulfonyl chloride.[17]

This method is a reliable way to introduce the sulfonyl chloride moiety onto an electron-deficient aromatic ring where direct chlorosulfonylation might be challenging.[17]

Visualizing the Synthetic Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Electronic Effects on the Benzene Ring

Caption: Electronic effects influencing the electrophilicity of the sulfur center.

Sulfonamide Synthesis Workflow

Caption: Step-by-step workflow for sulfonamide synthesis.

Conclusion

The electrophilicity of this compound is a product of a well-defined interplay of electronic effects. The potent inductive withdrawal by the trifluoromethyl and bromo substituents, combined with the inherent electrophilicity of the sulfonyl chloride group, creates a highly reactive species. This heightened reactivity is not merely a theoretical curiosity; it translates into practical advantages for the synthetic chemist, enabling the efficient formation of sulfonamide linkages under mild conditions. By understanding the fundamental principles that govern its reactivity, researchers can more effectively leverage this versatile building block in the design and synthesis of novel molecules with potential therapeutic applications.

References

- The Enhanced Electrophilicity of the Sulfonyl Chloride Group in Nitro Compounds: A Technical Guide - Benchchem.

- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.

- Hammett equ

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applic

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

- Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? - Reddit. [Link]

- Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. [Link]

- Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. [Link]

- resonance and induction tutorial. [Link]

- Hammett constants σ for fluoro-substituents.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

- Resonance and Inductive Effects - YouTube. [Link]

- Inductive Effects of Alkyl Groups - Chemistry LibreTexts. [Link]

- LUMO Analysis of Electrophiles (Part II)-Magical Power of Quantum Mechanics-Chemistry. [Link]

- A strong linear relationship between electrophilicity and LUMO energy...

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. homepages.bluffton.edu [homepages.bluffton.edu]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. LUMO Analysis of Electrophiles (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. books.rsc.org [books.rsc.org]

An In-depth Technical Guide: The Role of the Trifluoromethyl Group in Benzenesulfonyl Chloride Reactivity

Abstract

The introduction of a trifluoromethyl (CF₃) group onto the aromatic ring of benzenesulfonyl chloride profoundly alters its chemical reactivity, a phenomenon of significant interest to researchers, scientists, and professionals in drug development. This guide provides a comprehensive exploration of the electronic and steric effects imparted by the CF₃ group, elucidating its role in enhancing the electrophilicity of the sulfonyl chloride moiety. Through a detailed analysis of reaction mechanisms, comparative reactivity data, and practical applications, this document serves as a technical resource for understanding and leveraging the unique properties of trifluoromethyl-substituted benzenesulfonyl chlorides in organic synthesis and medicinal chemistry.

Introduction: The Trifluoromethyl Group as a Bioisostere and Reactivity Enhancer

In the realm of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the biological and physicochemical properties of drug candidates.[1] The trifluoromethyl (CF₃) group has emerged as a crucial substituent due to its unique combination of properties, including increased metabolic stability, lipophilicity, and high electronegativity.[1][2] It is often employed as a bioisostere for chlorine atoms and methyl groups, offering a means to fine-tune a molecule's interaction with biological targets and improve its pharmacokinetic profile.[1][3][4]

Beyond its role in modulating biological activity, the CF₃ group is a powerful electron-withdrawing group that significantly influences the reactivity of adjacent functional groups.[5][6] When appended to a benzenesulfonyl chloride framework, its effects are particularly pronounced, activating the sulfonyl chloride towards nucleophilic attack.[7][8] This guide will delve into the fundamental principles governing this enhanced reactivity and explore its practical implications.

The Electronic Landscape: Inductive and Resonance Effects of the Trifluoromethyl Group

The reactivity of benzenesulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. The introduction of a trifluoromethyl group onto the benzene ring dramatically alters this electronic landscape through a combination of inductive and resonance effects.

2.1. The Dominant Inductive Effect

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, primarily due to the high electronegativity of the three fluorine atoms.[5][6][9] This creates a strong dipole moment, pulling electron density away from the aromatic ring through the sigma bond framework.[10][11] This inductive electron withdrawal (-I effect) deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it significantly increases the partial positive charge on the sulfonyl sulfur atom.[11] This heightened electrophilicity makes the sulfur atom more susceptible to attack by nucleophiles.[7][8]

2.2. Resonance Considerations

While the inductive effect is dominant, the trifluoromethyl group can also participate in resonance, albeit in a deactivating manner. Through hyperconjugation, the C-F bonds can withdraw electron density from the pi-system of the benzene ring. This effect, though generally weaker than the inductive effect, further contributes to the electron-deficient nature of the aromatic ring and, by extension, the increased electrophilicity of the sulfonyl chloride group.[12]